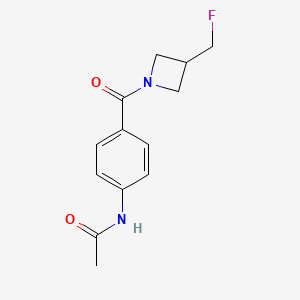

N-(4-(3-(fluoromethyl)azetidine-1-carbonyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[3-(fluoromethyl)azetidine-1-carbonyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O2/c1-9(17)15-12-4-2-11(3-5-12)13(18)16-7-10(6-14)8-16/h2-5,10H,6-8H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOUTXVXNOEKML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(fluoromethyl)azetidine-1-carbonyl)phenyl)acetamide typically involves the formation of the azetidine ring followed by functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring . The fluoromethyl group can be introduced through nucleophilic substitution reactions using fluoromethylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(fluoromethyl)azetidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, fluoromethylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

N-(4-(3-(fluoromethyl)azetidine-1-carbonyl)phenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(3-(fluoromethyl)azetidine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The fluoromethyl group and azetidine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways .

Comparison with Similar Compounds

Structural Comparison

The table below compares structural features of N-(4-(3-(fluoromethyl)azetidine-1-carbonyl)phenyl)acetamide with analogous acetamide derivatives:

Key Observations :

- Fluorine Impact: The fluoromethyl group in the target compound may confer higher metabolic stability compared to non-fluorinated analogs (e.g., 2-azido-N-(4-methylphenyl)acetamide) due to fluorine’s resistance to oxidative metabolism .

- Azetidine vs. Piperazine : The azetidine ring’s smaller size and rigidity contrast with the piperazine ring in Piperamide, which offers flexibility and basicity for solubility .

Physicochemical Properties

- Lipophilicity: The fluoromethyl group increases logP compared to non-fluorinated analogs (e.g., N-(4-hydroxyphenyl)acetamide) but less so than trifluoromethylated derivatives (e.g., N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide) .

- Solubility : The azetidine’s nitrogen and carbonyl group may enhance aqueous solubility relative to fully aromatic derivatives (e.g., N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide) .

- Hydrogen Bonding : The azetidine’s NH and carbonyl oxygen provide hydrogen-bonding sites, akin to the amide groups in N-(4-methoxyphenyl)acetamide .

Biological Activity

N-(4-(3-(fluoromethyl)azetidine-1-carbonyl)phenyl)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes an azetidine ring, which is known for its role in various biological processes. The fluoromethyl group enhances the compound's lipophilicity, potentially influencing its interaction with biological targets.

Research indicates that compounds similar to N-(4-(3-(fluoromethyl)azetidine-1-carbonyl)phenyl)acetamide may act through several mechanisms:

- Inhibition of Protein Pathways : The compound has been linked to the inhibition of the ATF4 (Activating Transcription Factor 4) pathway, which is involved in the cellular response to stress and has implications in cancer and neurodegenerative diseases .

- Anticancer Activity : Similar azetidine derivatives have shown promise as inhibitors of Polo-like kinase 1 (Plk1), a target in cancer therapy. Plk1 is crucial for cell division, and its inhibition can lead to reduced tumor growth .

- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

Biological Activity Data

To better understand the biological activity of N-(4-(3-(fluoromethyl)azetidine-1-carbonyl)phenyl)acetamide, we summarize relevant findings from various studies.

Case Studies

Case Study 1: Inhibition of ATF4 Pathway

In a study focusing on azetidine derivatives, it was found that N-(4-(3-(fluoromethyl)azetidine-1-carbonyl)phenyl)acetamide effectively inhibited the ATF4 pathway. This inhibition was linked to reduced expression of genes involved in stress responses, suggesting a potential therapeutic role in conditions like cancer and neurodegeneration.

Case Study 2: Anticancer Efficacy

Another investigation demonstrated that compounds with similar structures inhibited Plk1 activity in various cancer cell lines. The results indicated that these compounds could reduce tumor growth significantly, providing a basis for their use in cancer therapies.

Conclusion and Future Directions

N-(4-(3-(fluoromethyl)azetidine-1-carbonyl)phenyl)acetamide exhibits promising biological activities through multiple mechanisms, particularly in inhibiting critical pathways related to cancer and neurodegenerative diseases. Further research is warranted to explore its full therapeutic potential, including:

- In Vivo Studies : To assess the efficacy and safety profile in living organisms.

- Mechanistic Studies : To elucidate detailed pathways affected by this compound.

- Clinical Trials : To evaluate its effectiveness as a therapeutic agent for specific diseases.

Q & A

Q. What are the recommended synthetic routes for N-(4-(3-(fluoromethyl)azetidine-1-carbonyl)phenyl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step protocols:

Azetidine Ring Formation : Utilize methods such as cyclization of β-amino alcohols or ring-closing strategies (e.g., Mitsunobu reactions) to construct the azetidine core .

Fluoromethyl Introduction : Fluorination via radical-polar crossover reactions or nucleophilic substitution using reagents like Selectfluor™, as demonstrated for similar fluoromethylated aromatics .

Coupling Reactions : Amide bond formation between the azetidine-carboxylic acid derivative and 4-aminoacetophenone using coupling agents (e.g., HATU or EDC/DMAP) under inert conditions .

Purification involves column chromatography and recrystallization, followed by characterization via -/-NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer :

- Spectroscopic Techniques :

- NMR : -NMR (500 MHz) and -NMR (126 MHz) in CDCl to verify fluoromethyl (-CHF, δ ~4.4 ppm) and azetidine carbonyl (C=O, δ ~170 ppm) signals .

- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H]) .

- X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonds), as seen in structurally similar acetamides .

Q. What initial biological assays are suitable for evaluating this compound?

- Methodological Answer :

- In Vitro Screening :

- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects, referencing protocols for fluorinated analogs .

- ADME Profiling : Microsomal stability assays (e.g., liver microsomes) to evaluate metabolic degradation .

Advanced Research Questions

Q. How does fluoromethyl substitution on the azetidine ring influence pharmacological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Synthesize analogs with varying substituents (e.g., -CH, -CF) on the azetidine ring and compare bioactivity.

- Use computational tools (e.g., molecular docking) to assess binding affinity to target proteins (e.g., kinases), leveraging LogP and polar surface area data from similar compounds .

- Case Study : Fluoromethyl groups enhance metabolic stability and lipophilicity, as observed in fluorinated anticonvulsant analogs .

Q. What intermolecular interactions stabilize the crystal structure of this compound?

- Methodological Answer :

- Crystallographic Analysis :

- Resolve dihedral angles between the azetidine and phenyl rings (expected ~60°, similar to naphthalene-acetamide derivatives ).

- Identify N–H···O hydrogen bonds and C–H···π interactions, critical for lattice stability .

- Thermal Analysis : DSC/TGA to study melting points and phase transitions, correlating with crystallinity .

Q. What strategies optimize bioavailability for in vivo studies?

- Methodological Answer :

- Salt Formation : Prepare hydrochloride salts to enhance solubility, as done for piperazine-acetamide derivatives .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability, guided by LogD values (e.g., pH 7.4: ~2.5 for related compounds ).

- Nanoparticle Encapsulation : Use PLGA nanoparticles to prolong systemic circulation, referencing protocols for fluorinated drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.